molecular formula C8H14Cl2N2O B067172 3-Methoxybenzylhydrazine dihydrochloride CAS No. 194242-26-7

3-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B067172
CAS No.: 194242-26-7
M. Wt: 225.11 g/mol
InChI Key: FBNBTWSJOGMIRI-UHFFFAOYSA-N
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Description

3-Methoxybenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxy group at the third position. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzylhydrazine dihydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired hydrazine derivative. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxybenzylhydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of monoamine oxidase, which is relevant in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is its inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. By inhibiting this enzyme, the compound can increase the levels of these neurotransmitters, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • Benzylhydrazine
  • Phenylhydrazine
  • Methoxyphenylhydrazine

Comparison

3-Methoxybenzylhydrazine dihydrochloride is unique due to the presence of the methoxy group at the third position of the benzyl ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it more effective in certain applications .

Properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNBTWSJOGMIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941152
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194242-26-7, 849021-11-0
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzylhydrazine dihydrochloride
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